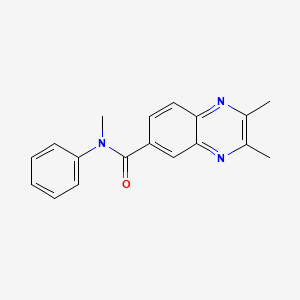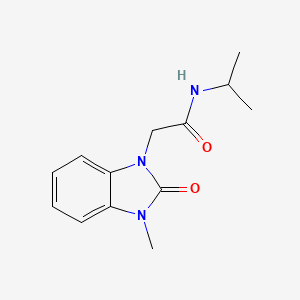![molecular formula C13H16N4S B7471748 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine, also known as KB-R7943, is a compound that has been widely used in scientific research due to its ability to inhibit the reverse mode of the sodium-calcium exchanger (NCX).
Mecanismo De Acción
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine inhibits the reverse mode of the NCX by binding to a specific site on the protein. This binding prevents the exchange of calcium and sodium ions, resulting in a decrease in calcium influx and an increase in calcium efflux. The net effect of this inhibition is a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
The inhibition of the reverse mode of the NCX by 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been shown to have various biochemical and physiological effects. For example, in cardiac myocytes, the compound has been shown to decrease calcium overload and improve contractility. In neurons, it has been shown to protect against excitotoxicity and oxidative stress. In addition, 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in lab experiments is its specificity for the reverse mode of the NCX. This specificity allows researchers to selectively study the effects of inhibiting this mode of the NCX without affecting other modes or calcium channels. However, one limitation is the potential for off-target effects, as the compound has been shown to inhibit other ion channels and transporters at high concentrations.
Direcciones Futuras
There are many future directions for the use of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in scientific research. One direction is the development of more potent and selective inhibitors of the reverse mode of the NCX. Another direction is the investigation of the compound's effects in different cell types and disease models. Additionally, the use of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in combination with other drugs or therapies could lead to improved treatments for various diseases. Finally, the development of new imaging techniques and probes could allow for the visualization and quantification of the compound's effects in vivo.
Métodos De Síntesis
The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves the reaction of 2-aminothiazole with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with guanidine hydrochloride to yield the final product. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been widely used in scientific research as a tool to study the NCX. The NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels in many cell types. The reverse mode of the NCX, which is inhibited by 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine, is involved in calcium influx and has been implicated in various pathological conditions such as ischemia-reperfusion injury, heart failure, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMIWELKXGHHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)


![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)